4-bromo-2,3-difluoro-N,N-dimethylaniline

Übersicht

Beschreibung

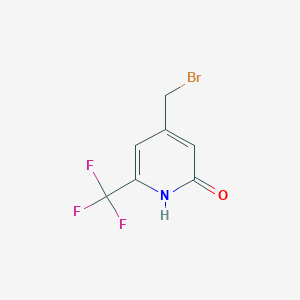

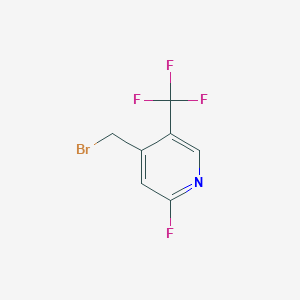

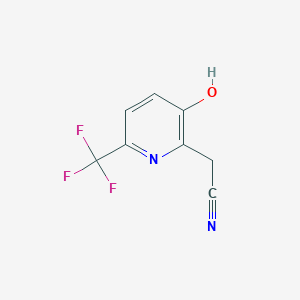

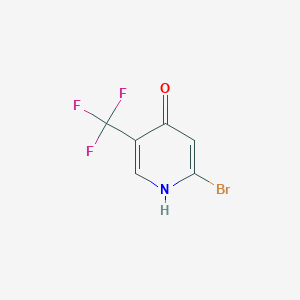

4-Bromo-2,3-difluoro-N,N-dimethylaniline is a chemical compound with the molecular formula BrC₆H₄N(CH₃)₂ . It is a substituted aniline derivative, where the bromine and fluorine atoms replace hydrogen atoms on the aromatic ring. This compound exhibits interesting properties due to its halogen substituents.

Synthesis Analysis

The synthesis of 4-bromo-2,3-difluoro-N,N-dimethylaniline involves the introduction of bromine and fluorine atoms onto the aniline ring. Various methods can achieve this, including electrophilic aromatic substitution reactions. For instance, one approach could be the bromination of 2,3-difluoro-N,N-dimethylaniline using a brominating agent. The resulting product would be the desired compound.

Molecular Structure Analysis

The molecular structure of 4-bromo-2,3-difluoro-N,N-dimethylaniline consists of a six-membered aromatic ring (phenyl ring) with two methyl groups (CH₃ ) and two halogen atoms (bromine and fluorine) attached at specific positions. The arrangement of these atoms influences the compound’s reactivity and physical properties.

Chemical Reactions Analysis

- Electrophilic Aromatic Substitution : The bromine and fluorine atoms make the compound susceptible to electrophilic substitution reactions. For example, it can undergo further halogenation or other substitution reactions.

- Reductive Amination : The amino group can participate in reductive amination reactions, forming secondary amines.

- Grignard Reactions : The methyl groups allow for Grignard reactions, enabling the synthesis of more complex molecules.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 52-54°C (literature value).

- Boiling Point : Around 264°C (literature value).

- Solubility : Soluble in organic solvents like tetrahydrofuran .

- Appearance : Solid crystalline material.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Process : 4-bromo-N,N-dimethylaniline has been synthesized through a substitution reaction from N,N-dimethylaniline and bromine. Optimal conditions for this process have been identified, achieving a 68% yield (Zhang Xing-chen, 2008).

Reaction with Hemoglobin : Studies show that 4-bromo-N,N-dimethylaniline-N-oxide transforms into various products when incubated with ferrihemoglobin or ferricytochrome c. These products include 4-bromo-N,N-dimethylaniline and other derivatives (G. Renner, 2004).

Electrochemical Oxidation : The electrochemical oxidation of 4-bromo-2,6-dimethylaniline in aqueous sulfuric acid solutions has been studied. This research is significant for understanding the oxidation processes and the final products obtained in various acid mediums (S. Arias, E. Brillas, Josep Costa, 1990).

Applications in Organic Synthesis

Bromination Kinetics : The kinetics of bromination of various anilines, including 4-bromo-N-dimethylaniline, have been measured, providing valuable insights for organic synthesis (R. Bell, P. D. Maria, 1969).

Preparation of Triarylmethane Dyes : The Grignard reagent from 4-bromo-N,N-dimethylaniline has been used for preparing triarylmethane dyes, demonstrating its utility in dye synthesis (D. Taber, R. P. Meagley, D. Supplee, 1996).

Environmental and Photocatalytic Applications

Environmental Water Analysis : Ionic liquid-based dispersive liquid-liquid microextraction has been developed for extracting and concentrating aromatic amines like 4-bromo-N,N-dimethylaniline from environmental water, highlighting its role in environmental monitoring (Dandan Han, Hongyuan Yan, K. Row, 2011).

Photochemistry of Haloanilines : The photochemistry of 4-halo-N,N-dimethylanilines, including 4-bromo variants, has been studied in various solvents. This research is crucial for understanding photodegradation processes and the phototoxic effects of halogenated compounds (M. Freccero, M. Fagnoni, A. Albini, 2003).

Safety And Hazards

- Hazard Statements : May cause skin, eye, and respiratory irritation. Handle with care.

- Storage : Store in a cool, dry place away from ignition sources.

- Personal Protective Equipment : Use a dust mask (type N95), eyeshields, and gloves when handling.

Zukünftige Richtungen

Research on 4-bromo-2,3-difluoro-N,N-dimethylaniline can explore its applications beyond iodine determination. Investigate its reactivity in various reactions and potential use as a building block for novel organic compounds.

Please note that pricing and availability information is not currently available12. For further details, consult relevant scientific literature or contact experts in the field.

Eigenschaften

IUPAC Name |

4-bromo-2,3-difluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N/c1-12(2)6-4-3-5(9)7(10)8(6)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANHVPNFQOXUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=C(C=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240736 | |

| Record name | Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2,3-difluoro-N,N-dimethylaniline | |

CAS RN |

1704069-59-9 | |

| Record name | Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.